molecular formula C14H10N6O B2742256 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile CAS No. 2034541-25-6

4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile

Cat. No.: B2742256
CAS No.: 2034541-25-6
M. Wt: 278.275
InChI Key: RJYSWLKYKXFVEP-UHFFFAOYSA-N
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Description

4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is a complex organic compound featuring a benzonitrile group linked to a pyrimidine ring, which is further substituted with a 3-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes using automated systems .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines under hydrogenation conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the methyl group.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoic acid
  • 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzamide

Uniqueness

Compared to similar compounds, 4-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is unique due to the presence of the benzonitrile group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific industrial applications.

Properties

IUPAC Name

4-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O/c1-9-18-14(21-20-9)12-7-16-8-17-13(12)19-11-4-2-10(6-15)3-5-11/h2-5,7-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYSWLKYKXFVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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